molecular formula C14H10N2O4S B7471102 4-[(4-Cyanophenyl)sulfamoyl]benzoic acid

4-[(4-Cyanophenyl)sulfamoyl]benzoic acid

Cat. No. B7471102
M. Wt: 302.31 g/mol
InChI Key: JEYACWOOMFMPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Cyanophenyl)sulfamoyl]benzoic acid, also known as sulfamethoxazole, is a sulfonamide antibiotic used to treat various bacterial infections. It is a white crystalline powder that is soluble in water and has a molecular weight of 253.28 g/mol. Sulfamethoxazole is often used in combination with another antibiotic, trimethoprim, to increase its effectiveness.

Mechanism of Action

Sulfamethoxazole works by inhibiting the synthesis of folic acid, a necessary component for bacterial growth and reproduction. It does this by competitively inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This results in the accumulation of dihydropteroic acid, a precursor to folic acid, which is toxic to the bacteria.
Biochemical and Physiological Effects:
Sulfamethoxazole has been shown to have a number of biochemical and physiological effects. It has been found to interfere with the metabolism of purines and pyrimidines, which are essential components of DNA and RNA. Sulfamethoxazole has also been shown to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

Sulfamethoxazole has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other antibiotics. It is also effective against a wide range of bacterial infections. However, 4-[(4-Cyanophenyl)sulfamoyl]benzoic acidzole has some limitations in lab experiments. It can be toxic to certain types of cells, and its effectiveness can be reduced if the bacteria have developed resistance to the drug.

Future Directions

There are several areas of future research related to 4-[(4-Cyanophenyl)sulfamoyl]benzoic acidzole. One area is the development of new synthetic methods for producing the drug. Another area is the investigation of the drug's effectiveness against new strains of bacteria that have developed resistance to other antibiotics. Additionally, research could be done to explore the potential use of 4-[(4-Cyanophenyl)sulfamoyl]benzoic acidzole in the treatment of other diseases, such as cancer.

Synthesis Methods

Sulfamethoxazole can be synthesized through a multi-step process starting from 4-aminobenzoic acid. The first step involves the reaction of 4-aminobenzoic acid with acetic anhydride to form N-acetyl-4-aminobenzoic acid. This intermediate product is then reacted with chlorosulfonic acid to form N-acetyl-4-sulfamoylbenzoic acid. The final step involves the reaction of N-acetyl-4-sulfamoylbenzoic acid with 4-cyanobenzenesulfonamide to produce 4-[(4-Cyanophenyl)sulfamoyl]benzoic acidzole.

Scientific Research Applications

Sulfamethoxazole has been extensively studied for its antibacterial properties and its effectiveness in treating various bacterial infections. It has been used to treat urinary tract infections, respiratory tract infections, and skin infections caused by susceptible bacteria. Sulfamethoxazole has also been used in the treatment of Pneumocystis jirovecii pneumonia, a serious infection that can occur in people with weakened immune systems.

properties

IUPAC Name

4-[(4-cyanophenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4S/c15-9-10-1-5-12(6-2-10)16-21(19,20)13-7-3-11(4-8-13)14(17)18/h1-8,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYACWOOMFMPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Cyanophenyl)sulfamoyl]benzoic acid

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